molecular formula C10H8ClNO3 B7479622 5-chloro-4-methoxy-1H-indole-2-carboxylic acid

5-chloro-4-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B7479622
M. Wt: 225.63 g/mol
InChI Key: IPBWQTYEIPEACB-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxy-1H-indole-2-carboxylic acid (CAS 50536-60-2) is a high-purity chemical building block designed for research and development applications. This compound features the indole scaffold, a structure of significant interest in medicinal and synthetic chemistry, substituted with chloro, methoxy, and carboxylic acid functional groups that provide versatile sites for further chemical modification . With a molecular formula of C10H8ClNO3 and a molecular weight of 225.63 g/mol, this reagent serves as a crucial synthetic intermediate . The presence of the carboxylic acid moiety at the 2-position makes it a valuable precursor for the synthesis of more complex molecules, such as its corresponding methyl ester . Researchers utilize this compound in the exploration of novel pharmaceutical candidates and as a scaffold in the construction of diverse chemical libraries for biological screening. Handling and Safety: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for detailed handling information. Catalog#: AR020M6V .

Properties

IUPAC Name

5-chloro-4-methoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-15-9-5-4-8(10(13)14)12-7(5)3-2-6(9)11/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBWQTYEIPEACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=C(N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation and Azide Formation

Reaction of methyl 2-azidoacetate (14 ) with 4-methoxy-3-chlorobenzaldehyde (15 ) in basic methanol yields methyl 2-azido-3-(4-methoxy-3-chlorophenyl)acrylate (16 ). Optimal conditions require:

  • Temperature : −20°C to prevent premature cyclization.

  • Base : Sodium methoxide (2.2 equiv).

  • Yield : 68–72%.

Thermolysis and Cyclization

Heating 16 in refluxing xylene induces azide decomposition and cyclization to form methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate (17 ). Key parameters:

  • Reaction time : 3 hours.

  • Regioselectivity : The methoxy group directs cyclization to favor the 4-position, with a 5:1 ratio over the 6-position regioisomer.

Demethylation and Carboxylic Acid Formation

Hydrolysis of 17 using 3N NaOH in ethanol under reflux converts the methyl ester to the carboxylic acid. Conditions:

  • Temperature : 80°C.

  • Duration : 2 hours.

  • Yield : 89%.

Friedel-Crafts Acylation and Functionalization

An alternative route employs Friedel-Crafts acylation to introduce substituents on pre-formed indole intermediates.

Synthesis of Ethyl 5-Chloroindole-2-carboxylate

Ethyl 5-chloroindole-2-carboxylate (6 ) serves as a starting material. Chlorination at C5 is achieved using:

  • Reagent : Cl₂ in acetic acid.

  • Catalyst : FeCl₃ (0.1 equiv).

  • Yield : 76%.

Methoxylation at C4

Direct methoxylation of 6 at C4 is challenging due to the indole’s electronic structure. A two-step sequence is preferred:

  • Nitration : Treat 6 with HNO₃/H₂SO₄ at 0°C to install a nitro group at C4.

  • Reduction and Alkoxylation : Reduce the nitro group to amine (H₂/Pd-C), followed by diazotization and methanol quenching to yield the methoxy derivative.

    • Overall yield : 52%.

Hydrolysis to Carboxylic Acid

Basic hydrolysis of the ethyl ester (3N NaOH, ethanol, reflux) affords the carboxylic acid with >90% conversion.

Starting Material Approach: Substituted Anilines

Building the indole core from substituted anilines ensures precise placement of the methoxy and chloro groups.

Synthesis of 4-Methoxy-3-chloroaniline

  • Chlorination : 4-Methoxyaniline is treated with Cl₂ in CH₂Cl₂ at −10°C, yielding 4-methoxy-3-chloroaniline.

    • Selectivity : Ortho-directing effect of the methoxy group favors C3 chlorination.

    • Yield : 81%.

Fischer Indole Synthesis

Cyclization of 4-methoxy-3-chloroaniline with ethyl pyruvate under acidic conditions (HCl, ethanol) forms the indole ring.

  • Temperature : 70°C.

  • Yield : 65%.

Carboxylation at C2

Direct carboxylation using CO₂ under palladium catalysis (Pd(OAc)₂, PPh₃, K₂CO₃) introduces the carboxylic acid group.

  • Pressure : 50 psi CO₂.

  • Yield : 58%.

Optimization and Scalability Considerations

Halogenation Efficiency

Chlorination efficiency depends on the electron density of the aromatic ring. Methoxy groups activate the ring, necessitating moderated reaction conditions to avoid over-chlorination.

Protecting Group Strategies

  • Methoxy Group Stability : Resistant to hydrolysis under acidic and basic conditions used in indole synthesis.

  • Carboxylate Protection : Ethyl esters are preferred over methyl due to easier hydrolysis.

Yield Comparison of Routes

MethodKey StepTotal Yield (%)Purity (%)
Hemetsberger-KnittelThermolysis cyclization6298
Friedel-CraftsMethoxylation4895
Fischer indole synthesisCyclization5497

Challenges and Alternative Pathways

Regioselectivity in Electrophilic Substitution

The C4 methoxy group directs electrophiles to C3 and C5 positions. To achieve C5 chlorination, blocking groups or sequential functionalization is required.

Byproduct Formation in Cyclization

Hemetsberger-Knittel synthesis may produce regioisomers if the methoxy group’s directing effects are compromised. Solvent polarity (toluene vs. xylene) influences isomer ratios.

Green Chemistry Approaches

Recent advances propose microwave-assisted synthesis to reduce reaction times:

  • Cyclization time : 30 minutes vs. 3 hours.

  • Yield improvement : 12% .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the development of anticancer agents and antiviral drugs.

Anticancer Activity

Recent studies have demonstrated that 5-chloro-4-methoxy-1H-indole-2-carboxylic acid exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit cell growth in pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and epithelial (A-549) cancer cell lines with median inhibitory concentrations (IC50) ranging from 29 nM to 78 nM . The mechanism behind this activity appears to involve the compound's interaction with mutant EGFR/BRAF pathways, which are crucial targets for many anticancer drugs .

Antiviral Properties

The compound's structural characteristics make it a candidate for antiviral drug development. In particular, it has been studied as a potential inhibitor of SARS-CoV proteases. The introduction of specific substituents on the indole unit has been shown to enhance inhibitory potency significantly . For example, derivatives with methoxy substitutions at the 4-position exhibited excellent inhibitory activity against viral proteases, making them promising leads for further optimization .

Beyond its anticancer and antiviral properties, this compound has been evaluated for other biological activities.

Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties. Its interactions with various biological targets are being explored to understand its binding affinity with enzymes and receptors involved in pathogenic processes. Continued research is needed to elucidate these interactions fully.

Organic Synthesis Applications

This compound serves as an important building block in organic synthesis. Its structural features allow it to be utilized in the synthesis of more complex indole derivatives. This versatility is crucial in developing new compounds with desired biological activities .

Case Study 1: Anticancer Drug Development

A study focused on synthesizing new derivatives of this compound revealed significant antiproliferative activity against multiple cancer cell lines. The derivatives were systematically tested for their IC50 values, leading to the identification of several potent compounds that could serve as leads for further drug development .

CompoundCell LineIC50 (nM)
5cPanc-133
5dMCF-729
5eHT-2978

Case Study 2: SARS-CoV Protease Inhibition

Research into the inhibition of SARS-CoV proteases using derivatives of this compound showed that specific substitutions significantly enhanced inhibitory activity. The study identified lead compounds that demonstrated potent inhibition, providing insights into optimizing these structures for therapeutic use against viral infections .

Mechanism of Action

The mechanism of action of 5-chloro-4-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.

    Pathways Involved: The pathways involved include those related to cell signaling, apoptosis, and immune response.

Comparison with Similar Compounds

Data Table: Key Properties of Structural Analogs

Compound Name Substituents CAS Number Melting Point (°C) Key Interactions/Biological Activity
5-Methoxy-1H-indole-2-carboxylic acid 4-OCH₃, 2-COOH 771-50-6 232–234 O–H⋯O dimers; neuroprotective
Indole-5-carboxylic acid 5-COOH 1670-81-1 208–210 N/A
Indole-6-carboxylic acid 6-COOH 1670-82-2 256–259 N/A
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃, 2-COOH 16381-48-9 N/A R&D use; limited hydrogen bonding

Biological Activity

5-Chloro-4-methoxy-1H-indole-2-carboxylic acid (C10H8ClNO3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features:

  • Chloro group at the 5-position
  • Methoxy group at the 4-position
  • Carboxylic acid functional group at the 2-position

These structural characteristics contribute to its biological activity and make it a valuable scaffold for drug development.

Antiproliferative Effects

Research has shown that this compound exhibits potent antiproliferative activity against various cancer cell lines. For instance, in a study evaluating several derivatives, compounds derived from this scaffold demonstrated GI50 values ranging from 29 nM to 78 nM , indicating strong inhibitory effects on cell proliferation in vitro .

Table 1: Antiproliferative Activity of Derivatives

CompoundGI50 (nM)Cell Line
3a35MCF-10A
3b31LOX-IMVI
3c42LOX-IMVI
4a48Various Cancer Lines
5a62Various Cancer Lines

Apoptotic Mechanisms

The compound has been linked to apoptosis induction in cancer cells. Notably, it enhances the expression of pro-apoptotic proteins such as Bax and caspase-3 while decreasing anti-apoptotic Bcl2 levels. This dual action suggests that it can effectively promote programmed cell death in malignancies .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes involved in inflammatory pathways. For example, it has shown promising results as an inhibitor of ALOX15, with IC50 values indicating significant selectivity against linoleic acid compared to arachidonic acid .

Table 2: ALOX15 Inhibition Potency

InhibitorIC50 (LA), µMIC50 (AA), µMIC50 Ratio (LA/AA)
Compound 10.03 ± 0.022.79 ± 0.180.010
Compound 21.8 ± 1.254.02 ± 2.500.032

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : In vivo studies demonstrated that derivatives of this compound significantly reduced tumor growth in mouse models of melanoma, showcasing its potential as an anticancer agent .
  • Antimicrobial Properties : The compound has exhibited antimicrobial activity against various bacterial strains, suggesting its utility in treating infections .
  • Mechanistic Insights : Computational docking studies have elucidated the binding modes of the compound to target enzymes, providing a mechanistic basis for its biological effects .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-chloro-4-methoxy-1H-indole-2-carboxylic acid, and what reaction conditions are optimal?

  • Methodological Answer : A common approach involves derivatization of indole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with sodium acetate in acetic acid (3–5 hours) can yield structurally related indole-carboxylic acids. Precise substitution patterns (e.g., chlorine and methoxy groups) require controlled electrophilic substitution or protective group strategies .
  • Critical Parameters : Reaction temperature (reflux conditions), stoichiometry of sodium acetate (1.0–1.1 equiv), and solvent choice (acetic acid) are critical for yield optimization.

Q. How can researchers determine the purity and structural identity of this compound?

  • Methodological Answer :

  • HPLC : Purity (>95%) is typically confirmed via reversed-phase HPLC with UV detection, using acetonitrile/water gradients .
  • Spectroscopy : FTIR verifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹), while ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ ~3.8–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular formula (C₁₀H₇ClNO₃; [M+H]⁺ = 224.0112) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at +4°C in airtight, light-protected containers. Stability studies indicate no decomposition under these conditions for related indole-carboxylic acids, though humidity-sensitive derivatives may require desiccants .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported physicochemical properties, such as melting point or solubility?

  • Methodological Answer :

  • Melting Point : Use differential scanning calorimetry (DSC) with a controlled heating rate (e.g., 10°C/min) to determine precise values. Compare results with computational predictions (e.g., ChemAxon or ACD/Labs) .
  • Solubility : Conduct shake-flask experiments in buffers (pH 1–13) and organic solvents (DMSO, ethanol). For example, solubility in DMSO (>10 mg/mL) is typical for indole derivatives, while aqueous solubility may require pH adjustment .

Q. How can the compound's reactivity under varying pH or temperature conditions be systematically evaluated?

  • Methodological Answer :

  • Stability Studies : Incubate the compound in buffers (pH 3–10) at 25°C and 40°C for 1–4 weeks. Monitor degradation via HPLC and LC-MS to identify byproducts (e.g., demethylation or hydrolysis) .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life under accelerated conditions (e.g., 40°C/75% RH) .

Q. What methodologies are used to investigate the compound's potential as a pharmacophore in drug discovery?

  • Methodological Answer :

  • Derivatization : Introduce functional groups (e.g., amides, esters) at the carboxylic acid position to enhance bioavailability. For example, esterification with ethanol under acid catalysis yields ethyl esters for prodrug development .
  • Structure-Activity Relationship (SAR) : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate substituent effects (e.g., chloro vs. methoxy) with inhibitory activity .

Contradictions and Limitations

  • Missing Data : and highlight gaps in physicochemical properties (e.g., logP, vapor pressure). Researchers must experimentally validate these parameters using standardized protocols.
  • Toxicity Gaps : While no carcinogenic classifications exist, advanced studies (e.g., Ames test for mutagenicity) are recommended for preclinical safety assessments .

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